5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
CAS No.: 2173107-35-0
Cat. No.: VC2790559
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173107-35-0 |
|---|---|
| Molecular Formula | C8H15Cl2N3 |
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | 5-methyl-2-pyrrolidin-3-yl-1H-imidazole;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3.2ClH/c1-6-4-10-8(11-6)7-2-3-9-5-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H |
| Standard InChI Key | LZEYXXAYNUCVKZ-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N1)C2CCNC2.Cl.Cl |
| Canonical SMILES | CC1=CN=C(N1)C2CCNC2.Cl.Cl |
Introduction
5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride is a chemical compound with the molecular formula C₈H₁₅Cl₂N₃ and a molecular weight of approximately 194.13 g/mol. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities, including roles in pharmacology and medicinal chemistry. The compound features a pyrrolidine ring fused with an imidazole moiety, and the presence of methyl groups enhances its lipophilicity, potentially influencing its biological activity.
Synthesis Methods
The synthesis of 5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride typically involves multi-step organic synthesis methods. These methods often utilize standard organic synthesis techniques such as the reaction of pyrrolidine derivatives with imidazole precursors. Careful control of reaction conditions, including temperature, pH, and solvent choice, is crucial to ensure high yield and purity of the final product.
Biological Activity and Potential Applications
Research indicates that 5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential effects on various biological targets, including neurotransmitter systems and enzyme interactions. Preliminary studies suggest it may have applications in treating neurological disorders due to its ability to modulate certain receptor activities.
| Potential Application | Description |
|---|---|
| Neurological Disorders | Modulation of neurotransmitter systems |
| Pharmacological Agent | Interaction with specific receptors in the central nervous system |
Comparison with Similar Compounds
Several compounds share structural similarities with 5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride. Notable examples include:
-
5-Methyl-2-(pyrrolidin-2-yl)-1H-benzodiazole dihydrochloride: Contains a benzodiazole ring, which may impart different biological properties compared to imidazole derivatives.
-
5-Methyl-2-(pyrrolidin-3-yl)-1H-benzimidazole hydrochloride: Features a benzimidazole core; may exhibit distinct pharmacological profiles due to structural differences.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-2-(pyrrolidin-2-yl)-1H-benzodiazole dihydrochloride | C₁₂H₁₇Cl₂N₃ | Benzodiazole ring |
| 5-Methyl-2-(pyrrolidin-3-yl)-1H-benzimidazole hydrochloride | C₁₂H₁₅ClN₄ | Benzimidazole core |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume